4-(3-Formylphenyl)phenol

Description

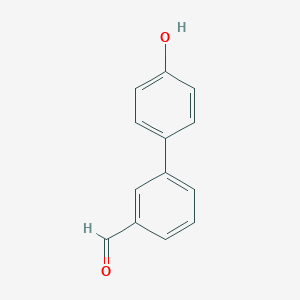

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJMZKYZSGGGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374728 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283147-95-5 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 283147-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 4-(3-Formylphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Formylphenyl)phenol, also known as 3-(4-hydroxyphenyl)benzaldehyde, is a biaryl organic compound featuring both a phenol and a benzaldehyde functional group. This unique combination of a hydrogen-bond-donating hydroxyl group and a reactive formyl group on a rigid biphenyl scaffold makes it a molecule of interest for applications in medicinal chemistry, materials science, and organic synthesis. Its structure suggests potential for diverse chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, outlines a representative synthetic protocol, and explores its potential biological significance by drawing parallels with structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide combines reported data with predicted values and established principles for phenolic compounds to offer a foundational resource for researchers.

Core Physicochemical Properties

The physicochemical properties of this compound are integral to its handling, reactivity, and formulation. The presence of the polar hydroxyl and formyl groups, combined with the nonpolar biphenyl backbone, results in a molecule with moderate polarity. The following table summarizes key quantitative data, including both reported and predicted values.

| Property | Value | Data Type | Reference(s) |

| IUPAC Name | This compound | - | - |

| Synonyms | 3-(4-Hydroxyphenyl)benzaldehyde | - | - |

| CAS Number | 283147-95-5 | - | - |

| Molecular Formula | C₁₃H₁₀O₂ | - | - |

| Molecular Weight | 198.22 g/mol | - | - |

| Melting Point | 130-133 °C | Experimental | [1] |

| Boiling Point | 378.8 ± 25.0 °C | Predicted | [1] |

| Density | 1.202 ± 0.06 g/cm³ | Predicted | - |

| pKa | 9.63 ± 0.26 | Predicted | [1] |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). | Qualitative | General principle |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids, making it ideal for constructing the biphenyl core of the target molecule.[2][3] Below is a representative, detailed protocol based on established methodologies for similar transformations.

Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of (4-hydroxyphenyl)boronic acid with 3-bromobenzaldehyde.

Materials:

-

3-Bromobenzaldehyde

-

(4-Hydroxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq.), (4-hydroxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a minimal amount of 1,4-dioxane under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Initiation: Add the catalyst solution to the main reaction flask, followed by a 4:1 mixture of degassed 1,4-dioxane and water.

-

Heating: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product obtained from the synthesis can be purified by column chromatography followed by recrystallization.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Column Chromatography: Pack a chromatography column with silica gel in a hexane/ethyl acetate slurry. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity). Collect fractions and monitor by TLC to isolate the desired product.

-

Recrystallization: Combine the pure fractions and remove the solvent. Dissolve the resulting solid in a minimal amount of a hot solvent system (e.g., ethanol/water or toluene). Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry under vacuum.

Spectroscopic and Structural Characterization

While specific, experimentally-derived spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on the known absorptions of its constituent functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A distinct singlet for the aldehyde proton (CHO) should appear significantly downfield (approx. 9.8-10.0 ppm). A broad singlet corresponding to the phenolic hydroxyl proton (-OH) is also expected, with its chemical shift being concentration and solvent-dependent (typically 5-8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display multiple signals in the aromatic region (approx. 115-160 ppm). The carbon of the formyl group (C=O) will be significantly deshielded, appearing around 190-195 ppm. The carbon atom attached to the hydroxyl group will also be deshielded (approx. 155-160 ppm).

-

IR Spectroscopy: The infrared spectrum should exhibit a strong, broad absorption band for the O-H stretch of the phenol group (approx. 3200-3500 cm⁻¹). A sharp, strong C=O stretching vibration for the aldehyde will be present around 1680-1700 cm⁻¹. Characteristic C-H stretches for the aromatic rings will appear just above 3000 cm⁻¹, and C=C ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (198.22 g/mol ). Common fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragmentations of the biphenyl core.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in the current literature. However, its structural motifs—a phenol and a benzaldehyde—are present in numerous biologically active molecules, allowing for informed hypotheses about its potential roles in drug discovery and development.[4][5]

Phenolic compounds are well-known for their antioxidant properties, which stem from the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals.[6] Furthermore, various substituted phenols and benzaldehydes exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4]

For instance, other isomers like 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to possess antioxidant and neuroprotective properties.[1] These compounds can modulate cellular signaling pathways, such as the Sonic hedgehog (Shh) pathway, which is crucial in development and disease.[1] Phenolic compounds have also been implicated in the modulation of other critical signaling cascades, including the Transforming Growth Factor-β (TGF-β) pathway and mitogen-activated protein kinase (MAPK) pathways like ERK and p38.[7][8] These pathways are central to processes like cell proliferation, differentiation, apoptosis, and angiogenesis, all of which are key targets in drug development, particularly in oncology.

Given these precedents, this compound represents a scaffold that could potentially interact with similar biological targets. The aldehyde group provides a reactive handle for forming covalent or non-covalent interactions with protein residues, while the phenol group can participate in crucial hydrogen bonding within enzyme active sites or receptor binding pockets.

Conclusion

This compound is a structurally intriguing molecule with potential for further investigation in various scientific domains. While comprehensive experimental data for this specific compound is sparse, this guide consolidates available information and provides a strong theoretical and practical foundation for researchers. The outlined synthetic protocol offers a reliable starting point for its preparation, and the analysis of its structural components suggests promising avenues for exploring its biological activity. Future research should focus on obtaining detailed experimental data for its spectroscopic and physicochemical properties, as well as screening for biological activities to validate the hypotheses presented herein. This will be crucial for unlocking its full potential in drug development and other advanced applications.

References

- 1. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity of natural phenolic compounds in complex at an allosteric site of SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenol exposure promotes tumor-related signaling and blood vessel formation through the extracellular signal-regulated kinase/p38/hypoxia-inducible factor-1α pathway in cellular and zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 4-nonylphenol and bisphenol A on stimulation of cell growth via disruption of the transforming growth factor-β signaling pathway in ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-Formylphenyl)phenol (CAS: 283147-95-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Formylphenyl)phenol, also known as 4'-hydroxy-[1,1'-biphenyl]-3-carboxaldehyde, is a biphenyl derivative characterized by a formyl group and a hydroxyl group attached to its two phenyl rings. Biphenyl scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The functional groups of this compound make it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential biological significance, with a focus on experimental details and data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 283147-95-5 | [1] |

| Molecular Formula | C₁₃H₁₀O₂ | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents | |

| SMILES | O=Cc1cccc(c1)c2ccc(O)cc2 | [2] |

| InChI | InChI=1S/C13H10O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-9,15H | [2] |

Synthesis

The primary synthetic route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds.[3]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for the synthesis of this compound based on standard Suzuki-Miyaura coupling procedures.[3][4]

Materials:

-

3-Formylphenylboronic acid

-

4-Iodophenol (or 4-bromophenol)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., aqueous sodium carbonate or potassium carbonate)

-

Solvent system (e.g., toluene and water)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 3-formylphenylboronic acid (1.0-1.5 equivalents) and 4-iodophenol (1.0 equivalent).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the solvent system (e.g., a 4:1 mixture of toluene and water).

-

Add the base (typically 2-3 equivalents of an aqueous solution).

-

Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization

The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Mass Spectrometry Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 199.07536 |

| [M+Na]⁺ | 221.05730 |

| [M-H]⁻ | 197.06080 |

| [M]⁺ | 198.06753 |

Workflow for Characterization

Caption: Workflow for the structural characterization of this compound.

Potential Biological Activity

While no specific biological studies have been published for this compound, the biphenyl scaffold is a common feature in many biologically active molecules. Biphenyl derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[5] The presence of the formyl and hydroxyl groups on this compound provides reactive handles for further chemical modification, making it a valuable starting material for the synthesis of novel drug candidates.

Potential Signaling Pathway Interactions

Given the diverse activities of biphenyl derivatives, it is plausible that compounds derived from this compound could interact with various signaling pathways. For instance, some biphenyl compounds have been shown to inhibit enzymes such as cyclooxygenases (COX) in the inflammatory pathway or act as antagonists for certain receptors. The specific biological targets would depend on the three-dimensional structure and electronic properties of the final synthesized molecules.

Caption: Hypothetical signaling pathway interactions for derivatives of this compound.

Conclusion

This compound is a synthetically accessible biphenyl derivative with potential applications in drug discovery and materials science. Its synthesis is readily achieved through well-established Suzuki-Miyaura coupling protocols. While specific biological data for this compound is currently lacking, its structural features suggest that it is a promising scaffold for the development of novel bioactive molecules. Further research is warranted to explore the full potential of this compound and its derivatives in various scientific and therapeutic areas.

References

Physical and chemical properties of 4-(3-Formylphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-(3-Formylphenyl)phenol (CAS No. 283147-95-5). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents theoretical and extrapolated data based on the well-established chemistry of phenols and biphenyls. This guide includes a summary of its physicochemical properties, a detailed plausible synthesis protocol via Suzuki coupling, expected spectral characteristics for identification, and a discussion of its potential biological significance in the context of related phenolic compounds.

Physical and Chemical Properties

This compound, also known as 3' -formyl-[1,1'-biphenyl]-4-ol, is a bifunctional organic compound containing both a phenol and a benzaldehyde moiety.[1] Its structure suggests a potential for hydrogen bonding and moderate polarity. While specific experimentally determined physical properties such as melting and boiling points are not readily available, estimations can be made based on structurally similar compounds like 4-phenylphenol. A Safety Data Sheet (SDS) indicates that the compound is considered harmful if swallowed and causes skin and eye irritation, with the chemical, physical, and toxicological properties not yet fully investigated.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| Synonyms | 3'-formyl-[1,1'-biphenyl]-4-ol, 3-(4-hydroxyphenyl)benzaldehyde | [1] |

| CAS Number | 283147-95-5 | [1] |

| Molecular Formula | C₁₃H₁₀O₂ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | Based on analogous compounds. |

| Melting Point | Not available. | --- |

| Boiling Point | Not available. | --- |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetone, and DMSO. Limited solubility in water. | Based on the properties of phenols and biphenyls. |

| pKa | Not available. | Expected to be weakly acidic due to the phenolic hydroxyl group. |

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. In this case, the coupling would occur between 3-formylphenylboronic acid and a protected 4-halophenol (e.g., 4-bromoanisole), followed by deprotection of the hydroxyl group.

Proposed Synthesis Workflow

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki Coupling

-

Reaction Setup: To a round-bottom flask, add 3-formylphenylboronic acid (1.0 eq.), 4-bromoanisole (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 2:1:1 mixture of toluene, ethanol, and water.

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification of Intermediate: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the intermediate, 4-methoxy-3'-formylbiphenyl.

-

Deprotection: Dissolve the purified intermediate in a dry solvent like dichloromethane (DCM) under an inert atmosphere and cool to 0°C. Add a demethylating agent such as boron tribromide (BBr₃) dropwise.

-

Final Workup and Purification: After the reaction is complete, quench the reaction with methanol and then water. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the final product, this compound, by column chromatography or recrystallization.

Spectroscopic Characterization

The identity and purity of this compound would be confirmed using standard spectroscopic techniques. The expected spectral data are summarized below.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet for the aldehyde proton (~9.9-10.1 ppm).- A singlet for the phenolic hydroxyl proton (variable, ~5-10 ppm, depending on solvent and concentration).- Aromatic protons in the range of ~6.8-8.0 ppm, showing characteristic splitting patterns for the 1,4-disubstituted and 1,3-disubstituted phenyl rings. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (~190-195 ppm).- Signals for the aromatic carbons (~115-160 ppm), including the carbon bearing the hydroxyl group (~155-160 ppm) and the carbon bearing the formyl group. |

| IR Spectroscopy | - A broad absorption band for the phenolic O-H stretch (~3200-3600 cm⁻¹).- A sharp absorption band for the aldehyde C=O stretch (~1690-1715 cm⁻¹).- C-H stretching for aromatic protons (~3000-3100 cm⁻¹).- C=C stretching for the aromatic rings (~1450-1600 cm⁻¹).- C-O stretching for the phenol (~1200-1260 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 198.22 g/mol .- Characteristic fragmentation patterns, including the loss of the formyl group (CHO). |

Potential Biological Significance and Signaling Pathways

While no specific biological studies on this compound have been identified, the structural motifs of phenol and biphenyl are present in many biologically active molecules. Phenolic compounds are well-known for their antioxidant, anti-inflammatory, and anticancer activities.[3][4] The biphenyl scaffold is also a common feature in various pharmaceutical agents.

Given its structure, this compound could potentially interact with various biological targets. For instance, phenolic compounds are known to modulate signaling pathways involved in cellular stress responses and inflammation. One such pathway is the Phenylpropanoid Pathway, which is involved in the biosynthesis of a wide variety of phenolic compounds in plants that have roles in defense against pathogens and other stresses. In human cells, phenolic compounds have been shown to influence pathways like the TGF-β signaling pathway.

Caption: Hypothetical modulation of the TGF-β signaling pathway by this compound.

Further research is required to determine the specific biological activities and mechanisms of action of this compound. Its bifunctional nature makes it an interesting candidate for studies in medicinal chemistry and drug discovery, potentially as a building block for more complex molecules or as a standalone therapeutic agent.

Conclusion

This compound is a readily synthesizable organic compound with potential for further investigation in materials science and medicinal chemistry. This guide provides a foundational understanding of its properties and a framework for its synthesis and characterization. The lack of extensive experimental data in the current literature highlights an opportunity for new research to fully elucidate the physical, chemical, and biological characteristics of this compound.

References

- 1. 4'-Hydroxybiphenyl-3-carbaldehyde | CAS: 283147-95-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 123-08-0|4-Hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

4-(3-Formylphenyl)phenol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-(3-Formylphenyl)phenol, a biphenyl compound characterized by the presence of a hydroxyl group and a formyl group. This document outlines its molecular formula, weight, and provides generalized experimental protocols relevant to its synthesis and analysis, tailored for a scientific audience.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol |

| Monoisotopic Mass | 198.06808 Da |

| IUPAC Name | 3-(4-hydroxyphenyl)benzaldehyde |

| SMILES | C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C=O |

| InChI Key | OFJMZKYZSGGGPW-UHFFFAOYSA-N |

Experimental Protocols

General Synthesis: Formylation of Phenols

The introduction of a formyl group onto a phenol, such as in the synthesis of this compound, can be achieved through several established organic chemistry reactions. The choice of method may depend on the desired regioselectivity and the presence of other functional groups.

-

Duff Reaction : This method involves the formylation of phenols using hexamethylenetetramine in an acidic medium, such as glacial acetic acid or trifluoroacetic acid. The reaction typically requires heating.

-

Ortho-Formylation : A common method for achieving ortho-formylation of phenols utilizes magnesium chloride, triethylamine, and paraformaldehyde. This approach often provides good yields for the introduction of a formyl group at a position ortho to the hydroxyl group.

General Analytical Methods

The characterization and quantification of this compound can be performed using standard analytical techniques for phenolic compounds.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a suitable method for the analysis of substituted phenols. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is a common starting point. Detection can be achieved using a UV detector, monitoring at a wavelength appropriate for the chromophore of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : For GC analysis, derivatization of the phenolic hydroxyl group is often necessary to increase volatility and improve chromatographic performance. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl ether. The resulting derivative can be analyzed by GC-MS, providing both retention time and mass spectral data for identification and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product, confirming the presence and connectivity of the formyl and hydroxyl groups, as well as the substitution pattern on the phenyl rings.

Logical Relationships of this compound

The following diagram illustrates the relationship between the chemical's nomenclature, its structural representation, and its fundamental molecular properties.

Caption: Logical flow from chemical name to structure and properties.

Spectroscopic Profile of 4-(3-Formylphenyl)phenol: A Technical Guide

Disclaimer: This technical guide provides a detailed overview of the expected spectroscopic data for 4-(3-Formylphenyl)phenol, also known as 3-(4-hydroxyphenyl)benzaldehyde. Due to the limited availability of complete, experimentally verified spectroscopic data for this specific compound in publicly accessible databases and literature as of the time of this writing, the data presented herein is a combination of predicted values and analysis based on analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization of this compound and related structures.

Introduction

This compound is a biphenyl derivative containing both a hydroxyl and a formyl functional group. These functionalities impart the molecule with interesting chemical properties, making it a potential building block in organic synthesis, materials science, and medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for their acquisition.

Predicted Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₀O₂), the predicted monoisotopic mass is 198.0681 g/mol . The following table summarizes the predicted m/z values for various adducts that may be observed in electrospray ionization mass spectrometry (ESI-MS).

| Adduct | Predicted m/z |

| [M+H]⁺ | 199.0754 |

| [M+Na]⁺ | 221.0573 |

| [M+K]⁺ | 237.0312 |

| [M-H]⁻ | 197.0608 |

| [M+HCOO]⁻ | 243.0663 |

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the biphenyl system. The following table presents the expected chemical shifts, multiplicities, and coupling constants.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - |

| Phenol (-OH) | 5.0 - 6.0 (or broader) | Singlet (s), broad | - |

| Aromatic (H2') | ~7.9 | Singlet (s) | - |

| Aromatic (H4') | ~7.7 | Doublet (d) | ~7-8 |

| Aromatic (H6') | ~7.8 | Doublet (d) | ~7-8 |

| Aromatic (H5') | ~7.5 | Triplet (t) | ~7-8 |

| Aromatic (H2, H6) | ~7.5 | Doublet (d) | ~8-9 |

| Aromatic (H3, H5) | ~6.9 | Doublet (d) | ~8-9 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to appear significantly downfield.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aldehyde (-CHO) | 190 - 193 |

| C1' | 140 - 143 |

| C3' | 136 - 138 |

| C4' | 135 - 137 |

| C1 | 155 - 158 |

| C4 | 130 - 133 |

| C2', C5', C6' | 128 - 132 |

| C2, C6 | 128 - 130 |

| C3, C5 | 115 - 117 |

Expected Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (aldehyde) | 1690 - 1715 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (phenol) | 1180 - 1260 | Strong |

| C-H bend (aromatic) | 690 - 900 | Strong |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Synthesis (Illustrative Example: Suzuki Coupling)

A plausible synthetic route to this compound is the Suzuki coupling reaction between 3-bromobenzaldehyde and 4-hydroxyphenylboronic acid.

-

Reaction Setup: To an oven-dried flask, add 3-bromobenzaldehyde (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and ethanol.

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For ESI-MS, the analysis can be performed in both positive and negative ion modes to observe different adducts.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Solubility Profile of 4-(3-Formylphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 4-(3-Formylphenyl)phenol is limited. This guide provides a comprehensive overview based on the general principles of solubility for substituted phenolic compounds and established experimental methodologies for its determination. The information herein is intended to serve as a foundational resource for laboratory investigation.

Introduction

This compound is a bifunctional organic compound featuring both a phenolic hydroxyl group and an aldehydic formyl group. This unique structure imparts a moderate polarity to the molecule, suggesting a nuanced solubility profile across various solvents. Understanding its solubility is critical for a range of applications, including synthesis, purification, formulation, and biological screening in drug discovery and materials science. This technical guide outlines the predicted solubility of this compound in a range of common solvents and provides detailed experimental protocols for its quantitative determination.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The presence of the polar hydroxyl and formyl groups in this compound allows for hydrogen bonding, suggesting solubility in polar solvents. Conversely, the two phenyl rings contribute to its nonpolar character, indicating potential solubility in less polar organic solvents. Based on these structural features, the following table summarizes the predicted solubility of this compound in various common solvents.

Table 1: Predicted Qualitative Solubility of this compound in Different Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The large nonpolar biphenyl structure is expected to dominate over the polar hydroxyl and formyl groups, limiting aqueous solubility. |

| Methanol | High | The small, polar nature of methanol and its ability to act as both a hydrogen bond donor and acceptor should facilitate the dissolution of the compound. | |

| Ethanol | High | Similar to methanol, ethanol is a polar protic solvent capable of forming strong hydrogen bonds with the solute. | |

| Polar Aprotic | Acetone | High | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic proton, and its overall polarity is suitable for solvating the molecule. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity. | |

| Acetonitrile | Medium | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone or DMSO, which may result in slightly lower solubility. | |

| Nonpolar | Toluene | Low to Medium | The aromatic nature of toluene may provide some favorable pi-pi stacking interactions with the phenyl rings of the solute, but the polarity mismatch with the hydroxyl and formyl groups will limit solubility. |

| Hexane | Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of this compound. | |

| Dichloromethane (DCM) | Medium | DCM has a moderate polarity and can act as a weak hydrogen bond acceptor, which may allow for reasonable dissolution of the compound. | |

| Diethyl Ether | Medium | The ether oxygen can act as a hydrogen bond acceptor, and its overall low polarity can accommodate the nonpolar parts of the molecule. |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods must be employed. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Equilibrium Shake-Flask Solubility Method

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[1][2] The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.[2][3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.[1] It is important to discard the initial portion of the filtrate to prevent errors due to adsorption of the compound onto the filter membrane.[2]

-

Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or other appropriate analytical technique.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for shake-flask solubility determination.

Conclusion

References

The Genesis of a Core Moiety: A Technical Guide to the Discovery and History of Formyl-Functionalized Biphenyls

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolving synthetic strategies of formyl-functionalized biphenyls. These compounds, characterized by a biphenyl backbone bearing one or more aldehyde groups, have emerged from relative obscurity to become indispensable building blocks in modern medicinal chemistry and materials science. This document provides a comprehensive overview of their historical synthesis, key developmental milestones, and their contemporary applications, supported by detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways.

Discovery and Early History: The Quest for a Formyl Group on Biphenyl

The story of formyl-functionalized biphenyls is intrinsically linked to the broader history of aromatic chemistry and the development of formylation reactions. While the biphenyl structure itself has been known since the 19th century, the direct introduction of a reactive formyl group onto this relatively inert hydrocarbon presented a significant synthetic challenge.

Early efforts to functionalize biphenyl were part of the broader exploration of electrophilic aromatic substitution reactions. While a definitive "first" synthesis of a simple formyl-functionalized biphenyl, such as biphenyl-4-carboxaldehyde, is not definitively documented in a single seminal publication, its discovery can be traced through the development of key named reactions in organic chemistry.

The Gattermann and Gattermann-Koch Reactions: The Gattermann reaction, developed by Ludwig Gattermann in the late 19th and early 20th centuries, provided a means to formylate aromatic compounds using hydrogen cyanide and a Lewis acid catalyst. A variation, the Gattermann-Koch reaction, utilized carbon monoxide and hydrochloric acid. While these methods were groundbreaking for aromatic aldehydes in general, their application to biphenyl was likely explored in the early 20th century as chemists sought to expand the scope of these reactions.

The Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, offered a milder alternative for formylating electron-rich aromatic substrates using a substituted formamide and phosphorus oxychloride.[1] This reaction would have been a candidate for the formylation of activated biphenyl derivatives.

Friedel-Crafts Acylation as a Precursor: Early syntheses of biphenyl aldehydes also likely involved indirect routes, such as the Friedel-Crafts acylation of biphenyl with acetyl chloride, followed by oxidation of the resulting methyl ketone to the carboxylic acid and subsequent reduction to the aldehyde. This multi-step approach, though less direct, would have been a feasible pathway given the established nature of the Friedel-Crafts reaction.

The initial applications of these early formyl-functionalized biphenyls were likely as intermediates in the synthesis of dyes and other fine chemicals, where the reactive aldehyde group could be readily transformed into other functional groups.

Evolution of Synthetic Methodologies

The synthesis of formyl-functionalized biphenyls has evolved significantly from the classical, often harsh, methods of the early 20th century to the highly efficient and selective cross-coupling reactions of today.

Historical Synthetic Approaches

The following table summarizes the key historical methods that were likely employed for the synthesis of formyl-functionalized biphenyls.

| Reaction Name | Reagents | General Reaction Conditions | Typical Yields (General Aromatic) | Notes |

| Gattermann Reaction | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Anhydrous conditions, often at elevated temperatures. | Moderate to Good | Limited by the toxicity of HCN. |

| Gattermann-Koch Reaction | CO, HCl, Lewis Acid (e.g., AlCl₃), CuCl | High pressure of CO, anhydrous conditions. | Good | Primarily for non-activated or weakly activated arenes. |

| Vilsmeier-Haack Reaction | DMF (or other formamide), POCl₃ | Mild conditions, typically 0°C to room temperature. | Good to Excellent | Effective for electron-rich arenes. |

| Friedel-Crafts Acylation | Acyl halide, Lewis Acid (e.g., AlCl₃) | Anhydrous conditions. | Good to Excellent | An indirect route requiring subsequent functional group manipulation. |

Modern Synthetic Methods: The Era of Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including formyl-functionalized biphenyls. The Suzuki-Miyaura coupling, in particular, has become the method of choice for its high efficiency, functional group tolerance, and milder reaction conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of a formyl-functionalized biphenyl, this can be achieved by coupling a formyl-substituted aryl halide with phenylboronic acid, or a formyl-substituted aryl boronic acid with a phenyl halide.

The following diagram illustrates a general workflow for the synthesis of biphenyl-4-carboxaldehyde via a Suzuki-Miyaura coupling reaction.

Key Applications in Drug Development and Materials Science

Formyl-functionalized biphenyls are crucial intermediates in the synthesis of a wide range of commercially important molecules, from life-saving pharmaceuticals to advanced materials.

Pharmaceutical Applications

The biphenyl moiety is a privileged scaffold in medicinal chemistry, and the formyl group serves as a versatile handle for introducing further complexity and functionality.

Telmisartan: This angiotensin II receptor blocker, used to treat high blood pressure, features a complex biphenyl-benzimidazole structure. The synthesis of Telmisartan often involves a key intermediate, a formyl-functionalized biphenyl, which is elaborated to form the final drug molecule. The signaling pathway of angiotensin II and the inhibitory action of Telmisartan are depicted below.

Fenbufen: A non-steroidal anti-inflammatory drug (NSAID), Fenbufen is synthesized from a biphenyl precursor. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The synthesis of Fenbufen often starts with the Friedel-Crafts acylation of biphenyl with succinic anhydride, highlighting the importance of functionalizing the biphenyl core. The signaling pathway of arachidonic acid and the inhibitory action of Fenbufen's active metabolite are shown below.

Materials Science Applications

The rigid and planar structure of the biphenyl unit, combined with the reactive nature of the formyl group, makes these compounds valuable in materials science. They are used as precursors for:

-

Liquid Crystals: The anisotropic nature of the biphenyl core is a key feature in the design of liquid crystalline materials used in displays.

-

Organic Light-Emitting Diodes (OLEDs): Formyl-functionalized biphenyls can be incorporated into conjugated polymers and small molecules used in the emissive and charge-transporting layers of OLEDs.

-

Polymers: The aldehyde functionality allows for the incorporation of the biphenyl moiety into various polymer backbones through reactions like condensation polymerization, leading to materials with enhanced thermal stability and specific optical properties.

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations involving formyl-functionalized biphenyls.

Vilsmeier-Haack Formylation of 4-(Dimethylamino)biphenyl (Adapted from a general procedure)

This protocol describes a general method for the formylation of an electron-rich biphenyl derivative.

Materials:

-

4-(Dimethylamino)biphenyl

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium acetate

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, cool N,N-dimethylformamide (3 equivalents) in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.

-

Dissolve 4-(dimethylamino)biphenyl (1 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Allow the reaction mixture to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40-60 °C) may be applied to drive the reaction to completion.

-

Once the reaction is complete, cool the mixture and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired formyl-functionalized biphenyl.

Suzuki-Miyaura Coupling for the Synthesis of Biphenyl-4-carboxaldehyde

This protocol outlines a standard procedure for the synthesis of biphenyl-4-carboxaldehyde.

Materials:

-

4-Bromobenzaldehyde

-

Phenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

2M Sodium carbonate solution

-

Toluene

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask, add 4-bromobenzaldehyde (1 equivalent), phenylboronic acid (1.1 equivalents), and palladium(0) tetrakis(triphenylphosphine) (0.03 equivalents).

-

Add a 2:1 mixture of toluene and ethanol to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add a 2M aqueous solution of sodium carbonate (2 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature and dilute with ethyl acetate.

-

Separate the organic layer and wash it with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield biphenyl-4-carboxaldehyde as a crystalline solid.

Conclusion

The journey of formyl-functionalized biphenyls from their early, challenging syntheses to their current status as pivotal molecular building blocks is a testament to the advancements in synthetic organic chemistry. Their versatility and importance in both medicinal chemistry and materials science continue to drive the development of new and more efficient synthetic routes. This guide provides a foundational understanding of the history, synthesis, and application of these crucial compounds, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

A Comprehensive Technical Review of 4-(3-Formylphenyl)phenol and its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of 4-(3-Formylphenyl)phenol, also known as 4'-hydroxybiphenyl-3-carbaldehyde, and its structural analogs. While specific biological data for this compound is limited in publicly accessible literature, this review synthesizes information on its chemical properties, plausible synthetic routes, and the biological activities of its close analogs to provide a valuable resource for researchers in drug discovery and development. The biphenyl scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis of this compound and its Analogs

The primary and most versatile method for the synthesis of this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the synthesis of this compound, this would typically involve the coupling of 3-bromobenzaldehyde with 4-hydroxyphenylboronic acid.

Proposed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura reactions.[1][2][3]

Materials:

-

3-Bromobenzaldehyde

-

4-Hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) to the flask.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a ligand like triphenylphosphine.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activities of Analogs

Anticancer and Antiproliferative Activity

Hydroxylated biphenyls are a class of compounds that have demonstrated significant antiproliferative effects against various cancer cell lines.[4][5][6] The presence and position of hydroxyl and other functional groups on the biphenyl scaffold play a crucial role in their biological activity.

| Compound/Analog Name | Cancer Cell Line(s) | Activity Type | IC50 Value | Reference(s) |

| Compound 11 (a hydroxylated biphenyl) | Melanoma | Antiproliferative | 1.7 ± 0.5 µM | [4][5] |

| Compound 12 (a hydroxylated biphenyl) | Melanoma | Antiproliferative | 2.0 ± 0.7 µM | [4][5] |

| 4'-Hydroxybiphenyl-4-carboxylic acid derivative (S4) | HCT-116 (Colorectal) | Cytotoxic | Comparable to Erlotinib | [7] |

| Makaluvamine analog (4-chlorobenzyl) | MCF-7 (Breast) | Antiproliferative | 1.8 µM | [8] |

| Makaluvamine analog (4-methylbenzyl) | MCF-7 (Breast) | Antiproliferative | 2.3 µM | [8] |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | T-47D (Breast) | Antiproliferative | 19.7 µM | [9] |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative (4e) | MCF-7 (Breast) | Cytotoxic | 1-10 µM | [10] |

| Quinoline derivative (3g) | HCT116, A549, PC3, MCF-7 | Anticancer | - | [11] |

This table presents data for structural analogs and derivatives of biphenyls to indicate the potential bioactivity of the core scaffold.

Enzyme Inhibition

Phenolic compounds are known to interact with and inhibit various enzymes.[2] This inhibitory activity is often attributed to the ability of the phenol group to form hydrogen bonds and participate in other interactions within the enzyme's active site.

| Phenolic Compound(s) | Target Enzyme(s) | Inhibition Data | Reference(s) |

| Caffeic acid | Aldose Reductase (AR) | IC50 = 3.00 µM | [3] |

| Ellagic acid | Aldose Reductase (AR) | IC50 = 7.00 µM | [3] |

| Ellagic acid | Sorbitol Dehydrogenase (SDH) | IC50 = 13.0 µM | [3] |

| Caffeic acid | Sorbitol Dehydrogenase (SDH) | IC50 = 21.0 µM | [3] |

| Phenol, o-cresol, m-cresol | Phenylalanine Ammonia-Lyase (PAL) | Mixed inhibition, Ki values in mM range | [8] |

| Phenol | β-N-acetyl-D-glucosaminidase | Reversible inhibition, IC50 = 75.0 ± 2.0 mM | [12] |

Potential Signaling Pathways

The biological effects of phenolic and biphenyl compounds are often mediated through their interaction with key cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Based on the literature for related compounds, this compound and its analogs may modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascades.

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[13][14][15][16][17] It is frequently hyperactivated in various cancers, making it a key target for anticancer drug development. Phenolic compounds have been shown to influence this pathway at multiple points.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While direct biological data is scarce, the extensive research on its structural analogs suggests significant potential, particularly in the realm of anticancer drug discovery. The synthetic accessibility of this compound via robust methods like the Suzuki-Miyaura coupling makes it an attractive candidate for further investigation.

Future research should focus on the following areas:

-

Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol for this compound and a library of its derivatives.

-

Biological Screening: A comprehensive in vitro evaluation of these compounds against a panel of cancer cell lines and clinically relevant enzymes to determine their potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanism of action.

-

In Vivo Studies: Preclinical evaluation of the most promising candidates in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide serves as a foundational resource to stimulate and guide further research into this compound and its analogs, with the ultimate goal of translating their therapeutic potential into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells [mdpi.com]

- 7. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]

- 8. Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides | MDPI [mdpi.com]

- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jove.com [jove.com]

An In-depth Technical Guide to the Health and Safety of 3-(4-hydroxyphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental health and safety data is available for 3-(4-hydroxyphenyl)benzaldehyde. The information presented in this guide is compiled from publicly available data for the compound, structurally related compounds such as biphenyls and benzaldehyde derivatives, and established toxicology testing guidelines. This guide is intended for informational purposes for research and development professionals and does not constitute a comprehensive safety assessment. A thorough risk assessment should be conducted before handling this chemical.

Chemical Identification and Physical Properties

| Identifier | Value | Reference |

| Chemical Name | 3-(4-hydroxyphenyl)benzaldehyde | N/A |

| Synonyms | 4-(3-Formylphenyl)phenol, 4'-Hydroxy-biphenyl-3-carboxaldehyde | N/A |

| CAS Number | 283147-95-5 | N/A |

| Molecular Formula | C₁₃H₁₀O₂ | N/A |

| Molecular Weight | 198.22 g/mol | N/A |

| Melting Point | 130-133 °C | [1] |

| Boiling Point (Predicted) | 378.8 ± 25.0 °C | [1] |

| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.63 ± 0.26 | [1] |

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 3-(4-hydroxyphenyl)benzaldehyde based on supplier information.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin corrosion/irritation | H315: Causes skin irritation | GHS07 | Warning |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 | Warning |

Data sourced from ChemicalBook[1].

Toxicological Data Summary

Acute Toxicity (Read-across data for Benzaldehyde)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1300 mg/kg bw | [2] |

| LD50 | Rabbit | Dermal | >1250 mg/kg bw | [2] |

Irritation and Sensitization (Read-across data for Biphenyl and Benzaldehyde)

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Non-irritating (Biphenyl) | [3] |

| Eye Irritation | Rabbit | Slightly irritating (Biphenyl) | [3] |

| Skin Sensitization | Human | No sensitization effects at 4% in petrolatum (Benzaldehyde) | [2] |

Genotoxicity (Read-across data for Biphenyl)

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With and without | Negative | [4] |

| Chromosomal Aberration | In vitro | Not specified | Not specified | [4] |

Biphenyl itself shows consistently negative results in bacterial mutation assays.[4] However, its metabolites may be more genotoxic.[4]

Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological endpoints. These protocols would be appropriate for generating health and safety data for 3-(4-hydroxyphenyl)benzaldehyde.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.[5]

-

Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of the first step determines the dosage for the subsequent step. The goal is to identify a dose that causes mortality or evident toxicity.[5]

-

Animals: Typically, young adult female rats are used.[1]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally in a single dose via gavage.

-

A starting dose of 300 mg/kg is often used if no prior information is available.[5]

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[6]

-

Body weight is recorded weekly.[6]

-

A gross necropsy is performed on all animals at the end of the study.[6]

-

-

Classification: The substance is classified into a GHS category based on the number of mortalities at specific dose levels.[1]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the skin irritation potential of a chemical.[7]

-

Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model. The endpoint measured is cell viability, typically using the MTT assay. A reduction in viability below a certain threshold indicates irritation.[8][9]

-

Test System: A three-dimensional RhE model composed of human-derived epidermal keratinocytes.[8]

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

Following a defined exposure period, the substance is removed by rinsing.

-

The tissues are incubated for a post-exposure period.

-

Cell viability is determined by converting MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan, which is then quantified spectrophotometrically.[8]

-

-

Classification: A substance is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[9]

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[10]

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control. The degree of eye irritation is scored at specific intervals.[10][11]

-

Animals: Albino rabbits are typically used.[12]

-

Procedure:

-

A single animal is used for an initial test.

-

The substance is instilled into the conjunctival sac of one eye.

-

The eyes are examined and lesions of the cornea, iris, and conjunctiva are scored at 1, 24, 48, and 72 hours after application.[13]

-

If the initial test does not show corrosive or severe irritant effects, a confirmatory test in up to two additional animals is performed.[10]

-

The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[11]

-

-

Classification: The classification is based on the severity and reversibility of the observed ocular lesions.[11]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This is a widely used in vitro test for identifying gene mutations.

-

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations. A mutagenic substance will cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[14]

-

Test System: At least five strains of bacteria are recommended, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or S. typhimurium TA102.[14]

-

Procedure:

-

The test is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[14]

-

The test substance is incubated with the bacterial strains.

-

The mixture is plated on a minimal agar medium.

-

After incubation, the number of revertant colonies is counted.

-

-

Classification: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[15]

-

Principle: Cultured mammalian cells are exposed to the test substance. After a suitable treatment period, the cells are arrested in metaphase and examined for chromosomal abnormalities.[16][17]

-

Test System: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) can be used.[16]

-

Procedure:

-

Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).[15]

-

Cells are harvested after an exposure period equivalent to about 1.5 normal cell cycle lengths.[18]

-

Metaphase cells are prepared and stained.

-

Chromosomes are analyzed microscopically for structural aberrations.[18]

-

-

Classification: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[17]

Potential Signaling Pathways and Experimental Workflows

Potential Cellular Response to Aromatic Aldehydes

Aromatic aldehydes, as reactive electrophiles, can interact with cellular nucleophiles, potentially leading to cellular stress. One of the key defense mechanisms against such stress is the Nrf2-Keap1 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Biphenyl (CICADS) [inchem.org]

- 4. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. iivs.org [iivs.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. senzagen.com [senzagen.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 12. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. nucro-technics.com [nucro-technics.com]

- 17. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 18. oecd.org [oecd.org]

Predicted reactivity of the formyl and hydroxyl groups

An In-depth Technical Guide to the Predicted Reactivity of Formyl and Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals